molecular formula C23H22N2O B5608223 1-(4-biphenylylcarbonyl)-4-phenylpiperazine

1-(4-biphenylylcarbonyl)-4-phenylpiperazine

Cat. No. B5608223
M. Wt: 342.4 g/mol
InChI Key: VHYSKWYZIZGSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-biphenylylcarbonyl)-4-phenylpiperazine, also known as BCPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCPP belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(4-biphenylylcarbonyl)-4-phenylpiperazine involves its binding to the 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed throughout the brain and peripheral tissues. Upon binding to the receptor, this compound activates downstream signaling pathways that modulate neurotransmitter release, ion channel activity, and gene expression. The exact mechanism by which this compound modulates these processes is still under investigation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its role as a 5-HT1A receptor ligand, this compound has been shown to modulate the activity of other neurotransmitter receptors, including the dopamine D2 receptor and the sigma-1 receptor. This compound has also been shown to exhibit antioxidant and anti-inflammatory properties, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative diseases and other conditions associated with oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-biphenylylcarbonyl)-4-phenylpiperazine in lab experiments is its high affinity and selectivity for the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-(4-biphenylylcarbonyl)-4-phenylpiperazine. One area of focus is the development of novel this compound derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific receptor subtypes. Another area of focus is the investigation of the therapeutic potential of this compound and its derivatives in the treatment of various neurological and psychiatric disorders. Finally, further studies are needed to elucidate the exact mechanisms by which this compound modulates neurotransmitter release, ion channel activity, and gene expression.

Synthesis Methods

The synthesis of 1-(4-biphenylylcarbonyl)-4-phenylpiperazine involves the reaction of 4-biphenylcarboxylic acid with 1,4-diphenylpiperazine in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide). The resulting product is then purified through recrystallization to obtain this compound in high purity and yield.

Scientific Research Applications

1-(4-biphenylylcarbonyl)-4-phenylpiperazine has been extensively studied for its potential applications in scientific research. One of the most notable applications of this compound is its use as a ligand for the serotonin 5-HT1A receptor. This compound has been shown to exhibit high affinity and selectivity for this receptor, making it a useful tool for studying the role of the 5-HT1A receptor in various physiological and pathological processes.

properties

IUPAC Name

(4-phenylphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c26-23(21-13-11-20(12-14-21)19-7-3-1-4-8-19)25-17-15-24(16-18-25)22-9-5-2-6-10-22/h1-14H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHYSKWYZIZGSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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